N-Methyl-2-oxopyrrolidine-1-carboxamide is a chemical compound with significant relevance in various scientific fields. It is classified as a pyrrolidine derivative and is recognized for its unique structural characteristics and potential biological activities. This compound has garnered attention for its applications in drug discovery and synthesis, particularly as an intermediate in the production of pharmaceuticals.
The compound is produced industrially, with an estimated annual production of approximately 200,000 to 250,000 tons. Its synthesis typically employs methods such as ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine.
N-Methyl-2-oxopyrrolidine-1-carboxamide falls under the category of carboxamides and is structurally characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is , and it features a carbonyl group adjacent to the nitrogen atom, contributing to its reactivity and interaction with biological targets .
The synthesis of N-Methyl-2-oxopyrrolidine-1-carboxamide can be achieved through various methods:
The reaction conditions for the ester-to-amide conversion typically require controlled temperatures and specific concentrations of reactants to optimize yield and minimize by-products. The oxalyl chloride method has been noted for producing derivatives with varying substituents that influence biological activity .
N-Methyl-2-oxopyrrolidine-1-carboxamide features a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI | InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
InChI Key | STUAZZRHWCEAGY-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)N1CCCC1=O |
These structural features contribute to its chemical reactivity and interactions with biological molecules .
N-Methyl-2-oxopyrrolidine-1-carboxamide can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including yield, selectivity, and purity of the final products.
The mechanism of action for N-Methyl-2-oxopyrrolidine-1-carboxamide involves its interaction with various biological targets within cells. The compound can form hydrogen bonds with enzymes and proteins, which may modulate their activity and lead to specific pharmacological effects. This characteristic makes it a candidate for further exploration in drug development .
N-Methyl-2-oxopyrrolidine-1-carboxamide exhibits properties typical of carboxamides:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Solubility | Soluble in polar solvents |
Stability | Stable under standard laboratory conditions |
These properties influence its handling, storage, and application in chemical processes .
N-Methyl-2-oxopyrrolidine-1-carboxamide has diverse applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5